Superior Acidity of the 3-Fluoro-4-furan Regioisomer vs. 4-Fluoro-3-furan and Non-Fluorinated Analogs
The 3‑fluoro substituent on the benzoic acid ring lowers the pKa of the parent acid to 3.86, compared with 4.14 for 4‑fluorobenzoic acid and 4.20 for unsubstituted benzoic acid [1] [2] [3]. By extension, 3‑fluoro‑4‑(furan‑2‑yl)benzoic acid is predicted to be more acidic than its 4‑fluoro‑3‑(furan‑2‑yl) regioisomer, whose parent acid (4‑fluorobenzoic acid) is 0.28 pKa units weaker. The non‑fluorinated analog 4‑(furan‑2‑yl)benzoic acid, derived from benzoic acid, is expected to be still weaker by ~0.34 pKa units.
| Evidence Dimension | Acid dissociation constant (pKa) of the benzoic acid moiety |
|---|---|
| Target Compound Data | Predicted pKa ~3.86 (based on 3‑fluorobenzoic acid parent) |
| Comparator Or Baseline | 4‑Fluorobenzoic acid pKa 4.14; benzoic acid pKa 4.20 |
| Quantified Difference | △pKa ≈ –0.28 (vs. 4‑fluoro regioisomer); △pKa ≈ –0.34 (vs. non‑fluorinated analog) |
| Conditions | Literature pKa values for parent benzoic acids in water at 25 °C; class‑level extrapolation to furan‑substituted derivatives |
Why This Matters
A lower pKa increases the fraction of ionized carboxylate at physiological pH (7.4), enhancing aqueous solubility, reducing non‑specific hydrophobic binding, and altering protein‑ligand electrostatic interactions—critical parameters for fragment screening hit quality and lead optimization.
- [1] DBpedia / Wikipedia. 3-Fluorobenzoic acid – Acidity (pKa) lower than para form; pKa 3.86. View Source
- [2] Wikipedia. 4-Fluorobenzoic acid – pKa 4.14 at 25 °C. View Source
- [3] Wikipedia. Benzoic acid – pKa 4.20. View Source
